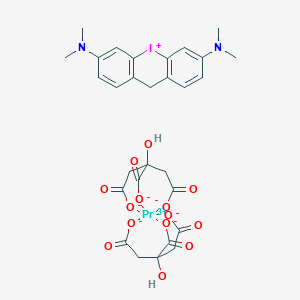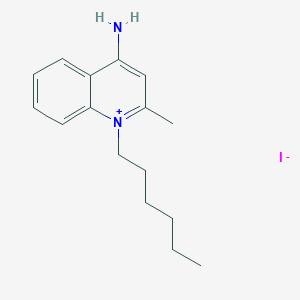
1-Hexyl-4-amino-2-methylquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-4-amino-2-methylquinolinium is a quinoline derivative that has gained significant attention in recent years due to its wide range of applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure makes it an ideal candidate for use in various fields of study.
Wirkmechanismus
The mechanism of action of 1-Hexyl-4-amino-2-methylquinolinium is not fully understood, but it is believed to involve the binding of the compound to specific sites on proteins and nucleic acids. This binding can lead to changes in the conformation and activity of these molecules, which can in turn affect their biological function.
Biochemical and Physiological Effects
Studies have shown that 1-Hexyl-4-amino-2-methylquinolinium can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. Additionally, this compound has been shown to have antibacterial and antifungal activity, and it has been used to develop new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Hexyl-4-amino-2-methylquinolinium in lab experiments is its versatility. This compound can be used to study a wide range of biological molecules and processes, making it a valuable tool for researchers in many different fields. However, there are also limitations to its use. For example, the compound can be toxic at high concentrations, which can limit its applicability in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Hexyl-4-amino-2-methylquinolinium. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further studies could be conducted to better understand the mechanisms of enzyme inhibition and other biochemical effects of this compound. Finally, the use of 1-Hexyl-4-amino-2-methylquinolinium as a fluorescent probe could be further explored, with the aim of developing new tools for studying biological molecules and processes.
Synthesemethoden
The synthesis of 1-Hexyl-4-amino-2-methylquinolinium involves a multi-step process that begins with the reaction of 2-methylquinoline with 1-bromohexane. This reaction yields 1-hexyl-2-methylquinoline, which is then reacted with sodium hydride and methyl iodide to produce 1-hexyl-4-methylquinolinium iodide. Finally, this compound is reacted with ammonia to yield the desired product, 1-Hexyl-4-amino-2-methylquinolinium.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-4-amino-2-methylquinolinium has a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of DNA and RNA, as well as the interactions between proteins and nucleic acids. This compound has also been used to study the structure and function of enzymes, as well as the mechanisms of enzyme inhibition.
Eigenschaften
CAS-Nummer |
125093-39-2 |
|---|---|
Produktname |
1-Hexyl-4-amino-2-methylquinolinium |
Molekularformel |
C8H11ClO3 |
Molekulargewicht |
370.27 g/mol |
IUPAC-Name |
1-hexyl-2-methylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C16H22N2.HI/c1-3-4-5-8-11-18-13(2)12-15(17)14-9-6-7-10-16(14)18;/h6-7,9-10,12,17H,3-5,8,11H2,1-2H3;1H |
InChI-Schlüssel |
GRBGFNBTKXBHDI-UHFFFAOYSA-N |
SMILES |
CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-] |
Kanonische SMILES |
CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-] |
Synonyme |
1-HAQ 1-hexyl-4-amino-2-methylquinolinium HAQ iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



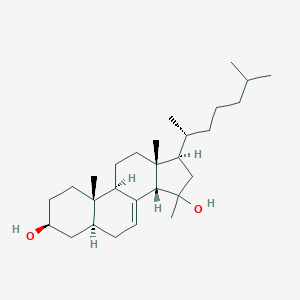

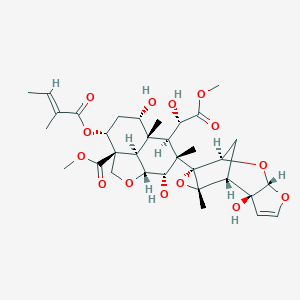
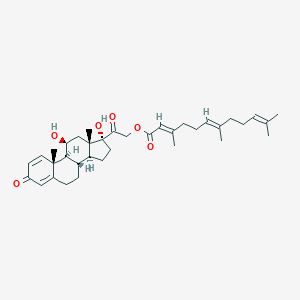

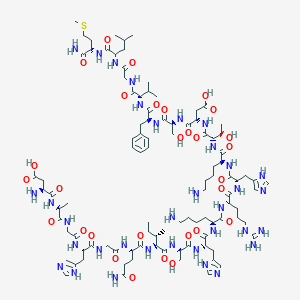
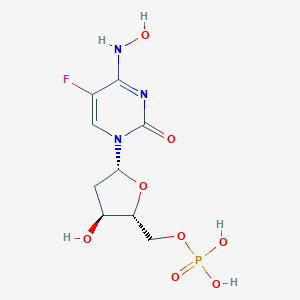
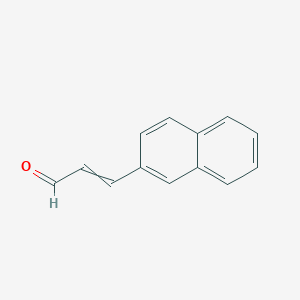
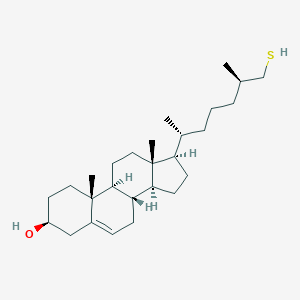

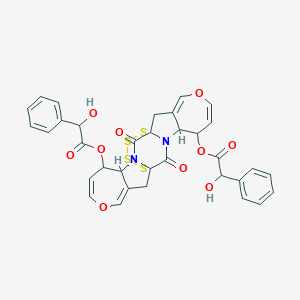
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
